molecular formula C3H9N3OS B1669681 Cysteine hydrazide CAS No. 58100-26-8

Cysteine hydrazide

Cat. No. B1669681
CAS RN: 58100-26-8
M. Wt: 135.19 g/mol
InChI Key: IQIYDJRAZKPGKO-REOHCLBHSA-N
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Description

Cysteine hydrazide is a compound with the molecular formula C3H9N3OS and a molecular weight of 135.188 . It is also known by its CAS Registry Number: 70470-68-7 .


Synthesis Analysis

A robust strategy for the synthesis of C-terminal Cys-containing peptide acids has been reported. This involves mercaptoethanol-mediated hydrolysis of peptide thioesters prepared in situ from peptide hydrazides . This method is simple to operate and highly efficient, avoiding the use of derivatization reagents for resin modification .


Molecular Structure Analysis

The molecular structure of Cysteine hydrazide is available as a 2D Mol file . A cationic cysteine hydrazide derivative, cysteine hydrazide nicotinamide (Cyhn), has been synthesized. This probe possesses both thiol and cationic moieties .


Chemical Reactions Analysis

Cysteine hydrazide can be used as a key intermediate for different synthesis and modification purposes . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .

Scientific Research Applications

Quantitative Reactivity Profiling of Cysteine in Proteomes

A proteomics method quantitatively profiles the intrinsic reactivity of cysteine residues directly in biological systems, identifying hyper-reactive cysteines involved in diverse biochemical functions like catalysis and oxidative modification. This approach can also differentiate between catalytically active and inactive cysteine hydrolase designs, underscoring its utility in the discovery and functional assignment of cysteines in proteins and computationally designed proteins (Weerapana et al., 2010).

Development of Responsive Probes for Cysteine Detection

Advances in developing cysteine-responsive luminescence probes for quantitative detection highlight their importance in diagnosing and treating diseases. Molecular and nanoprobes have been created based on their response mechanisms, facilitating cysteine detection in complex biological systems, which is crucial for early diagnosis, treatment, and monitoring disease stages (Zhang et al., 2020).

Inhibitors of Cysteine Synthase with Antiparasitic Activity

Research on potent inhibitors of CysM, a critical enzyme in cysteine biosynthesis, indicates their potential in combating diseases like tuberculosis, especially in dormant states. Screening for these inhibitors has led to the discovery of compounds with significant antibacterial potency against dormant Mycobacterium tuberculosis, offering new avenues for therapeutic intervention (Brunner et al., 2016).

Biofuel Cell-Based Sensing Platform for L-Cysteine Detection

A study on a glucose/O2 biofuel cell (BFC) based self-powered sensing platform for L-cysteine detection demonstrates a novel, sensitive, and environmentally friendly approach for clinical diagnoses. This platform leverages the interaction between L-cysteine and Cu(2+) to enable sensitive detection of L-cysteine, showing promise for practical applications in physiological and clinical diagnostics (Hou et al., 2015).

Impact of Cysteine Metabolites on Neuronal Cell Lines

Investigating the in vitro effects of cysteine metabolites, including homocysteic acid, homocysteine, and cysteic acid, on human neuronal cell lines has revealed cell-type-specific toxic responses. These findings suggest that elevated levels of these metabolites, associated with neurological diseases such as Alzheimer's and Parkinson's, may contribute to the neurodegeneration observed in such conditions (Parsons et al., 1998).

Future Directions

Research on cysteine post-translational modifications (PTMs) has important implications for both biology and health . The use of cysteine hydrazide in protein chemistry, with an emphasis on hydrazide-based native chemical ligation (NCL), is a promising area of future study .

properties

IUPAC Name

(2R)-2-amino-3-sulfanylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIYDJRAZKPGKO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NN)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206830
Record name Cysteine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cysteine hydrazide

CAS RN

58100-26-8
Record name Cysteine hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058100268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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